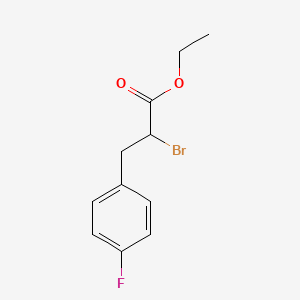
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate is a chemical compound with the CAS Number: 448216-77-1. It has a molecular weight of 275.12 . The IUPAC name for this compound is ethyl 2-bromo-3-(4-fluorophenyl)propanoate .
Molecular Structure Analysis
The Inchi Code for Ethyl 2-bromo-3-(4-fluorophenyl)propanoate is1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-bromo-3-(4-fluorophenyl)propanoate include a molecular weight of 275.12 .Wissenschaftliche Forschungsanwendungen
Electroreductive Cyclization
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate has been studied for its application in electroreductive cyclization. The electrocatalytic reduction of this compound, using nickel-based catalysts at carbon cathodes in dimethylformamide, leads to the formation of cyclized products. This process demonstrates the compound's potential in synthetic organic chemistry for generating cyclic compounds under controlled conditions (Esteves et al., 2005).
Copolymerization with Styrene
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate has been used in the synthesis of novel trisubstituted ethylenes, which were then copolymerized with styrene. These studies highlight its utility in polymer science, particularly in the development of new copolymers with unique properties (Kharas et al., 2016).
Synthesis and Characterization
The compound has been a subject of interest in the synthesis and characterization of various chemical entities. Its reactivity and structural characteristics make it a valuable precursor for synthesizing diverse organic compounds with potential applications in medicinal chemistry and materials science (Sapnakumari et al., 2014).
Antibacterial Activity Studies
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate has been involved in the synthesis of compounds with potential antibacterial properties. Research in this area explores its role in creating new molecules that could contribute to the development of novel antimicrobial agents (Цялковский et al., 2005).
Electrosynthesis Applications
Studies have explored the electrosynthesis of various compounds using ethyl 2-bromo-3-(4-fluorophenyl)propanoate as a starting material. These investigations underscore its significance in electrochemical synthesis processes, which are crucial in modern synthetic methodologies (Esteves et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 2-bromo-3-(4-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVWDFCNACXBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)
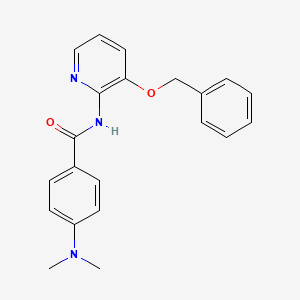
![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)
![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)
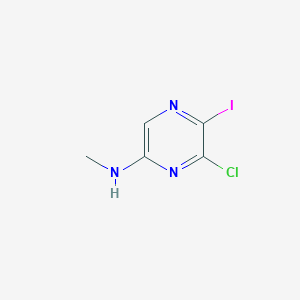
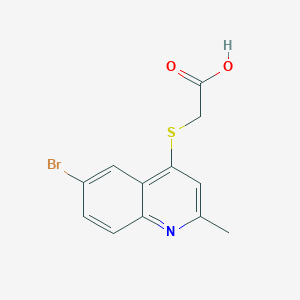
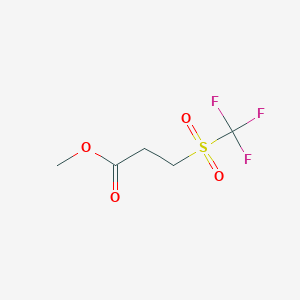
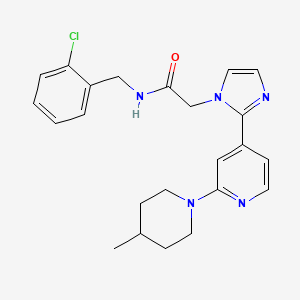
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)
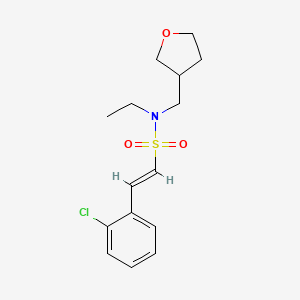
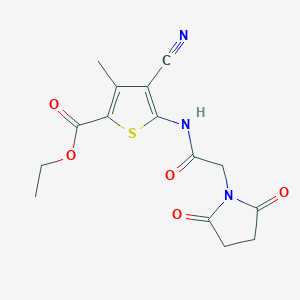
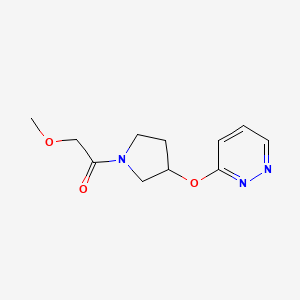
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)
![Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate](/img/structure/B2812779.png)